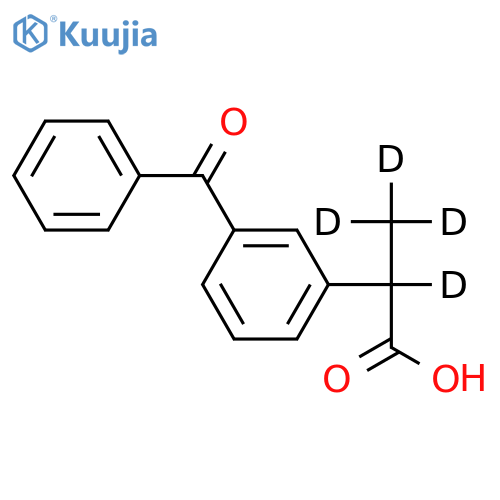Cas no 1219805-29-4 (Ketoprofen-d)

Ketoprofen-d structure
Ketoprofen-d 化学的及び物理的性質
名前と識別子
-
- (±)-Ketoprofen-d4?(propionic-d4?acid)
- 2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid
- 2-(3-Benzoylphenyl)(2H4)propanoic acid
- Ketoprofen-d4
- Ketoprofen-d
- F91074
- HY-B0227S1
- 1219805-29-4
- CS-0226483
- AKOS025310090
- (+/-)-Ketoprofen-d4 (Propionic-d4 Acid)
- 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid
- (+/-)-Ketoprofen D4 (propionic D4 acid); 2-(3-Benzoylphenyl)-2,3,3,3-tetradeuterio-propanoic acid
- MS-23644
- (+/-)-Ketoprofen-d4
- DTXSID50678713
- 2-(3-benzoylphenyl)(?H?)propanoic acid
-
- インチ: InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D
- InChIKey: DKYWVDODHFEZIM-RRRGEQHMSA-N
- ほほえんだ: CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 258.119401288g/mol
- どういたいしつりょう: 258.119401288g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
Ketoprofen-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | K200801-5mg |
(±)-Ketoprofen-d4 (Propionic-d4 Acid) |
1219805-29-4 | 5mg |
$ 483.00 | 2023-09-07 | ||
| MedChemExpress | HY-B0227S1-1mg |
Ketoprofen-d |
1219805-29-4 | ≥98.0% | 1mg |
¥2000 | 2024-07-21 | |
| Key Organics Ltd | MS-23644-1mg |
Ketoprofen-d4 |
1219805-29-4 | >90% | 1mg |
£349.91 | 2025-02-09 | |
| A2B Chem LLC | AE63339-1mg |
(±)-Ketoprofen-d4 |
1219805-29-4 | 98% | 1mg |
$235.00 | 2024-04-20 | |
| 1PlusChem | 1P009Y4R-1mg |
(±)-Ketoprofen-d4 |
1219805-29-4 | 98% | 1mg |
$235.00 | 2025-02-25 | |
| TRC | K200801-10mg |
(±)-Ketoprofen-d4 (Propionic-d4 Acid) |
1219805-29-4 | 10mg |
$ 798.00 | 2023-09-07 |
Ketoprofen-d 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1219805-29-4 (Ketoprofen-d) 関連製品
- 22410-97-5(4-benzoyl-a-methyl-Benzeneacetic acid,)
- 159490-55-8(Ketoprofen-d)
- 22161-81-5(S-(+)-Ketoprofen)
- 43153-07-7(2-(4-formylphenyl)propanoic acid)
- 22071-15-4(Ketoprofen)
- 107257-20-5(rac-4’-Methyl Ketoprofen)
- 56105-81-8((R)-(-)-Ketoprofen)
- 22161-86-0(ketoprofene)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1219805-29-4)Ketoprofen-d

清らかである:99%
はかる:1mg
価格 ($):251.0